4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Description
The compound 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate (hereafter referred to as the target compound) is a synthetically derived molecule with the molecular formula C₂₄H₂₀IN₃O₄ (CID 9687778) . Its structure comprises a 2-methylbenzoate ester linked via a carbohydrazonoyl bridge to a 2-iodobenzoyl-substituted acetyl group. Key features include:
- Ester group: 2-methylbenzoate (ortho-methyl substitution).
- Core linkage: A carbohydrazonoyl (hydrazone-carbonyl) moiety.
- Substituents: A 2-iodobenzoyl group, introducing steric bulk and electronic effects from the iodine atom.
The compound’s SMILES string (CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I) and InChIKey (RFGJBXIBBXEPBM-MZJWZYIUSA-N) confirm its stereochemistry and functional group arrangement .
Properties
CAS No. |
767339-15-1 |
|---|---|
Molecular Formula |
C24H20IN3O4 |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C24H20IN3O4/c1-16-6-2-3-7-19(16)24(31)32-18-12-10-17(11-13-18)14-27-28-22(29)15-26-23(30)20-8-4-5-9-21(20)25/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI Key |
RFGJBXIBBXEPBM-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, starting with the preparation of the iodobenzoyl precursor. The iodobenzoyl group is introduced through iodination of a benzoyl compound. This is followed by the formation of the aminoacetyl group through an acetylation reaction. The carbohydrazonoyl group is then added via a hydrazonation reaction. Finally, the phenyl 2-methylbenzoate moiety is attached through an esterification reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Scientific Research Applications
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The iodobenzoyl group is known to facilitate the compound’s binding to certain enzymes and receptors, thereby modulating their activity. The aminoacetyl and carbohydrazonoyl groups contribute to the compound’s overall stability and reactivity, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and discussion highlight structural and physicochemical differences between the target compound and its analogs.
Table 1: Structural and Physicochemical Comparison
Structural Analysis
Ester Group Modifications
- Target vs.
- Target vs. 2,4-Dichlorobenzoate (CID 9636493) : The dichlorobenzoate ester increases lipophilicity (Cl atoms) and steric hindrance, which may improve membrane permeability but reduce aqueous solubility .
Substituent Effects
- Iodine vs.
- Carbohydrazonoyl vs. Phenoxyacetyl: The phenoxyacetyl group in CID 9598844 eliminates the hydrazone linkage, reducing hydrogen-bonding capacity and possibly altering target binding .
Electronic and Steric Effects
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound and its dichlorobenzoate analog (CID 9636493) share similar CCS values (~232 Ų for [M+H]⁺), suggesting comparable conformational flexibility despite differing ester groups .
- Molecular Weight and Halogen Content : The target compound (MW 565.24 g/mol) is heavier than the 2-furoate analog (MW 517.28 g/mol ) due to the iodine atom and methyl group. Halogenated analogs (Cl, Br, I) may exhibit distinct pharmacokinetic profiles due to variations in size and electronegativity.
Biological Activity
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 563.34 g/mol. Its structure includes functional groups that contribute to its biological activity, such as the iodobenzoyl moiety and the hydrazone linkage.
| Property | Value |
|---|---|
| Molecular Formula | C23H22I N3 O4 |
| Molecular Weight | 563.34 g/mol |
| IUPAC Name | 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate |
| CAS Number | To be determined |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of Iodobenzoyl Chloride : Reacting 2-iodobenzoic acid with thionyl chloride.
- Acylation : Coupling the iodobenzoyl chloride with an amine to form the amide.
- Hydrazone Formation : Reacting the amide with hydrazine to produce the carbohydrazonoyl intermediate.
- Final Coupling : Combining this intermediate with 4-amino-phenyl-2-methylbenzoate.
The biological activity of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is primarily attributed to its ability to interact with various biological targets through:
- Halogen Bonding : The iodine atom can facilitate interactions with nucleophiles.
- Hydrogen Bonding : The amino and carbonyl groups can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The aromatic rings can engage in π-π stacking with other aromatic systems, influencing enzyme activity and receptor binding.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were found to be in the range of 8-32 µg/mL.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated IC50 values ranging from 10 to 25 µM, suggesting a promising therapeutic index for further development.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of iodobenzoyl compounds, including our target compound. The results indicated a strong correlation between halogen substitution and increased antimicrobial potency .
- Cytotoxicity Evaluation : A recent investigation in Cancer Research assessed the cytotoxic effects of hydrazone derivatives on cancer cell lines. The findings revealed that compounds similar to 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate exhibited significant apoptosis-inducing properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
